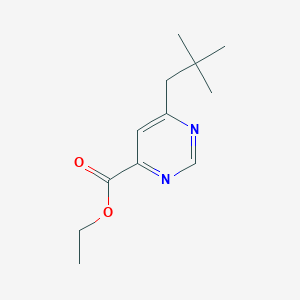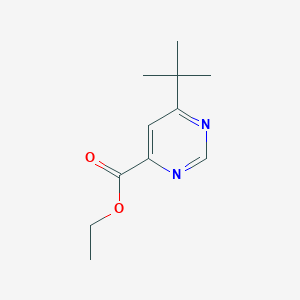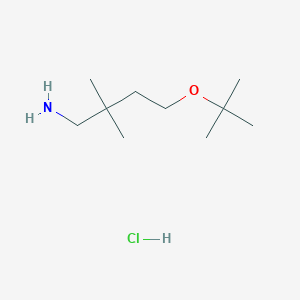
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Übersicht
Beschreibung
The compound is a derivative of tert-butyl esters . Tert-butyl esters are widely used in synthetic organic chemistry . They are typically used as protecting groups for carboxylic acids in organic synthesis .
Synthesis Analysis
Tert-butyl esters can be synthesized using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Wissenschaftliche Forschungsanwendungen
Copper(II) and Cobalt(II) Complexes Study
Research involving derivatives related to 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride includes the study of Copper(II) and Cobalt(II) complexes. These complexes demonstrate unique electron spin resonance (ESR) spectra, hyperfine structures, and magnetic susceptibility characteristics. The study provides insights into the molecular interactions, geometry, and electronic structures of these complexes, offering a deeper understanding of their chemical behavior and potential applications in various scientific fields (Valko et al., 1995).
Versatile Intermediates for Asymmetric Synthesis
Another application of related chemistry is found in the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields and are pivotal for synthesizing a wide range of highly enantioenriched amines. This methodology highlights the potential of tert-butyl related compounds in facilitating asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals and chemicals (Ellman et al., 2002).
Tert-butoxycarbonylation Reagent
The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base. This application shows the utility of tert-butyl derivatives in protecting group chemistry, a fundamental aspect of synthetic organic chemistry, allowing for the selective modification and synthesis of complex molecules (Ouchi et al., 2002).
Taurine Derivatives Synthesis
Research into the 'safety-catch' principle for the protection of sulfonic acids led to the development of a method involving compounds structurally related to 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine. This method is significant for synthesizing protected derivatives of taurine, showcasing the importance of tert-butyl derivatives in the protection and deprotection strategies within organic synthesis, particularly for compounds with sensitive functional groups (Seeberger et al., 2007).
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.ClH/c1-9(2,3)12-7-6-10(4,5)8-11;/h6-8,11H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHTWSNJGBZWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



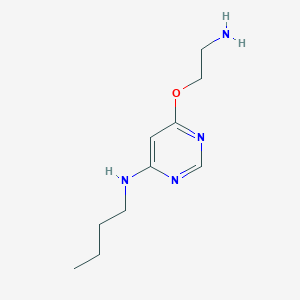

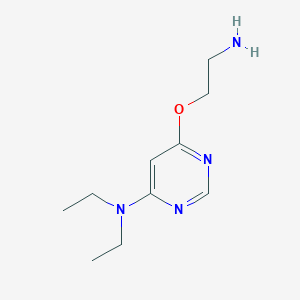
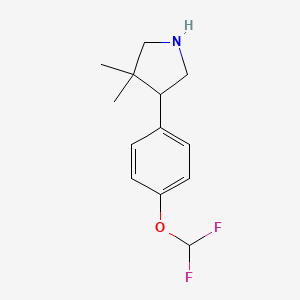
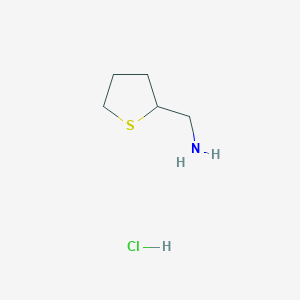
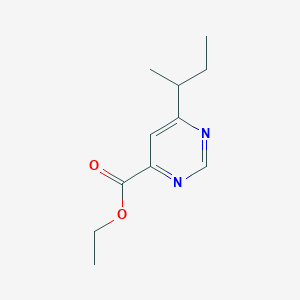
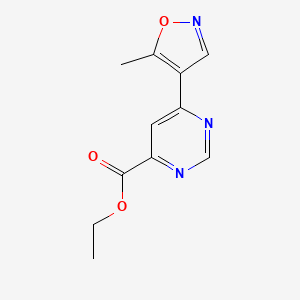

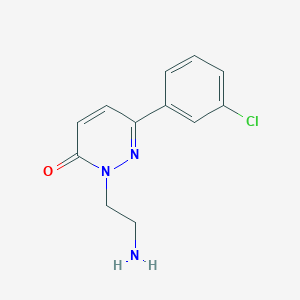

![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)
